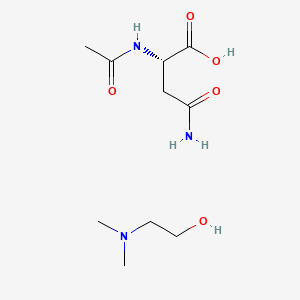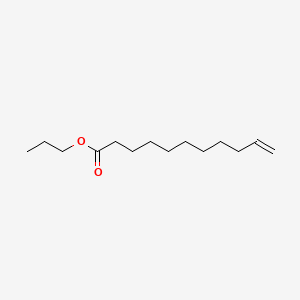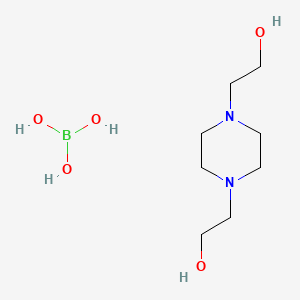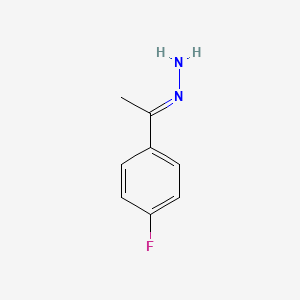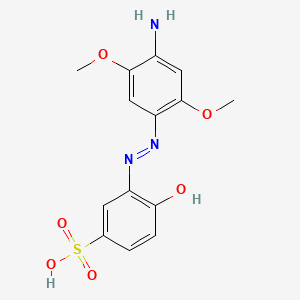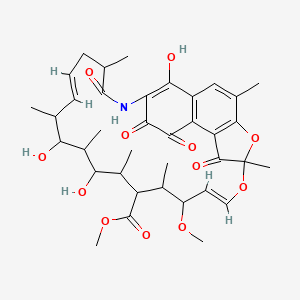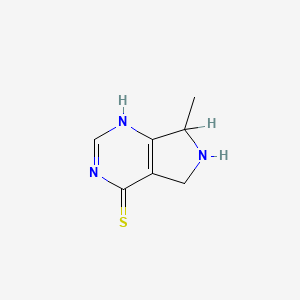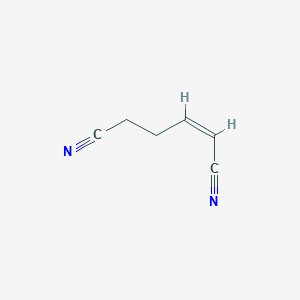
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is a chemical compound with a complex structure It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:
Hydrogenation: The hydrogenation of quinoline derivatives under specific conditions to achieve the decahydro form.
Alkylation: Introduction of the methyl and isopropyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and alkylation processes. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated quinoline derivatives.
科学的研究の応用
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, which is less saturated and has different chemical properties.
Decahydroquinoline: A more saturated derivative without the methyl and isopropyl groups.
Methylquinoline: A derivative with a methyl group but lacking the decahydro and isopropyl modifications.
Uniqueness
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
CAS番号 |
57379-41-6 |
|---|---|
分子式 |
C13H26ClN |
分子量 |
231.80 g/mol |
IUPAC名 |
(4aR,5S,8aS)-5-methyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-9(2)12-8-7-11-10(3)5-4-6-13(11)14-12;/h9-14H,4-8H2,1-3H3;1H/t10-,11+,12?,13-;/m0./s1 |
InChIキー |
JUXLJPAMEBFMFX-GLVXJBSGSA-N |
異性体SMILES |
C[C@H]1CCC[C@H]2[C@@H]1CCC(N2)C(C)C.Cl |
正規SMILES |
CC1CCCC2C1CCC(N2)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



